molecular formula C8H9N3 B3046466 (1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine CAS No. 1245808-67-6

(1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine

Cat. No.: B3046466
CAS No.: 1245808-67-6
M. Wt: 147.18
InChI Key: MOXYTDCSLMGIAY-UHFFFAOYSA-N
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Description

(1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or copper and solvents like ethanol or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
  • (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine
  • N-methyl-1-(pyridin-2-yl)methanamine

Comparison: (1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine is unique due to its specific ring fusion pattern and the position of the methanamine group. This structural uniqueness can result in different biological activities and chemical reactivity compared to its analogs. For instance, the position of the methanamine group can influence the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-6-4-8-7(11-6)2-1-3-10-8/h1-4,11H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXYTDCSLMGIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)CN)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676874
Record name 1-(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245808-67-6
Record name 1-(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1H-pyrrolo[3,2-b]pyridin-2-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Intermediate I was prepared from methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1-1) following similar procedures for synthesizing intermediate H, as described above. MS (m/z): 148 (M+1)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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